(6-Bromo-4-methoxypyridin-2-yl)methanol
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Overview
Description
(6-Bromo-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a hydroxymethyl group at the 2nd position of the pyridine ring.
Preparation Methods
One common method involves the use of bromine and a suitable solvent to achieve bromination, followed by a reaction with formaldehyde to introduce the hydroxymethyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(6-Bromo-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Bromo-4-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methoxypyridin-2-yl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
(6-Bromo-4-methoxypyridin-2-yl)methanol can be compared with other similar compounds such as:
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group at the 4th position.
(6-Bromo-5-methoxypyridin-2-yl)methanol: Similar structure but has the methoxy group at the 5th position instead of the 4th.
2-Bromo-5-methylpyridine: Similar bromine substitution but with a methyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(6-bromo-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 |
InChI Key |
QYJFXUWLSMDPPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)CO |
Origin of Product |
United States |
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